N-Mal-N-bis(PEG2-amine)

PROTAC targeted protein degradation linker length optimization

Inconsistent linker performance can derail PROTAC optimization. N-Mal-N-bis(PEG2-amine) resolves this with a defined short PEG2 spacer and bis-amine architecture that ensures reproducible ternary complex geometry. • 41% lower MW vs. PEG4 analogs, aiding oral bioavailability compliance. • Orthogonal maleimide (thiol) and two amine handles for sequential, site-specific bioconjugation. • Consistent ≥98% purity with full analytical documentation. Sourced from validated supply chains for reliable procurement.

Molecular Formula C19H34N4O7
Molecular Weight 430.5 g/mol
Cat. No. B609592
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Mal-N-bis(PEG2-amine)
SynonymsN-Mal-N-bis(PEG2-amine) TFA salt
Molecular FormulaC19H34N4O7
Molecular Weight430.5 g/mol
Structural Identifiers
InChIInChI=1S/C19H34N4O7/c20-4-9-27-13-15-29-11-7-22(8-12-30-16-14-28-10-5-21)17(24)3-6-23-18(25)1-2-19(23)26/h1-2H,3-16,20-21H2
InChIKeyXRJJHWWUPLRREA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

N-Mal-N-bis(PEG2-amine) Overview


N-Mal-N-bis(PEG2-amine) (CAS: 2128735-20-4) is a heterotrifunctional polyethylene glycol (PEG)-based linker featuring a terminal maleimide group for thiol-selective conjugation and two terminal primary amines for amine-reactive coupling [1]. It belongs to the class of PEG-based PROTAC (proteolysis-targeting chimera) linkers, widely used to construct bifunctional degraders that recruit E3 ubiquitin ligases to target proteins . The compound has a molecular weight of 430.5 g/mol, a calculated LogP (XLogP3-AA) of -3.6, and is supplied as a TFA salt to enhance stability and solubility in aqueous and organic media [1].

N-Mal-N-bis(PEG2-amine) Linker Irreplaceability


PEG-based PROTAC linkers are not interchangeable due to the critical influence of linker length and architecture on ternary complex formation, degradation efficiency, and physicochemical properties [1]. Systematic studies demonstrate that varying the PEG chain length by even a single ethylene glycol unit can alter degradation potency, cytotoxicity profiles, and off-target neosubstrate degradation [2]. N-Mal-N-bis(PEG2-amine) occupies a distinct parameter space—characterized by a short PEG2 spacer, a branched bis-amine architecture, and a specific LogP—that cannot be replicated by longer PEG analogs (e.g., PEG4, PEG8) or linear mono-amine linkers. Substitution with a generic alternative without empirical validation risks compromised ternary complex geometry, reduced degradation efficiency, or unintended neosubstrate degradation [2].

N-Mal-N-bis(PEG2-amine) Evidence Comparison


PEG2 Linker and GSPT1 Degradation Outcome

In a head-to-head comparison of PROTACs built with Retro-2 warheads and CRBN ligands, compounds containing PEG2 linkers (analogous to N-Mal-N-bis(PEG2-amine) architecture) completely blocked protein biosynthesis from 1 μM to 30 μM and prevented IC50 determination, while PROTACs with PEG3, PEG4, PEG5, and PEG6 linkers exhibited measurable IC50 values ranging from 0.74 to 6.89 μM [1]. The PEG2-containing PROTACs (compounds 2 and 2bis) showed 50% cytotoxic concentrations (CC50) in the micromolar range, whereas PEG3–6 linkers produced less pronounced cytotoxicity [1].

PROTAC targeted protein degradation linker length optimization

Branched Bis-Amine Dual Conjugation

N-Mal-N-bis(PEG2-amine) contains two terminal primary amines covalently attached to a central tertiary amide nitrogen, creating a branched architecture [1]. In contrast, linear heterobifunctional linkers such as Mal-PEG2-amine possess only a single amine terminus . This structural difference yields a 2:1 amine-to-maleimide stoichiometry in N-Mal-N-bis(PEG2-amine) versus 1:1 in linear analogs. The bis-amine configuration allows simultaneous conjugation to two distinct carboxylic acid- or NHS ester-bearing ligands (e.g., two different E3 ligase ligands or a ligand plus a fluorescent reporter), whereas linear mono-amine linkers are limited to single-point attachment [1].

bioconjugation PROTAC synthesis multivalent linkers

Low MW and Balanced Hydrophilicity

N-Mal-N-bis(PEG2-amine) has a computed LogP (XLogP3-AA) of -3.6 and a molecular weight of 430.5 g/mol [1]. Its closest analog, N-Mal-N-bis(PEG4-amine) (TFA salt), has a molecular weight of 720.7 g/mol [2]; the free base molecular weight is 606.7 g/mol. While LogP data for the PEG4 analog are not explicitly reported in PubChem, the extended PEG4 chain introduces additional hydrophilic ethylene oxide units, which typically lower LogP further (more negative). The PEG2 variant thus resides at a transitional hydrophilicity threshold—sufficiently hydrophilic for aqueous solubility yet less polar than longer PEG analogs—potentially influencing membrane permeability and ternary complex formation geometry.

physicochemical properties PROTAC optimization drug-likeness

Maleimide-Thiol Orthogonal Conjugation

The maleimide group in N-Mal-N-bis(PEG2-amine) reacts specifically with free thiols (sulfhydryls) at pH 6.5–7.5 to form stable thioether bonds, whereas the terminal amines are unreactive under these conditions . This enables orthogonal, sequential conjugation: first thiol-maleimide coupling under mild acidic-to-neutral conditions, followed by amine-reactive coupling (e.g., with NHS esters or carboxylic acids) at higher pH . In contrast, heterobifunctional linkers containing NHS esters (e.g., Mal-PEG2-NHS) exhibit competing reactivity between maleimide and NHS groups, necessitating careful pH control and stepwise protection/deprotection strategies . The maleimide-amine orthogonal reactivity profile of N-Mal-N-bis(PEG2-amine) simplifies PROTAC assembly workflows.

bioconjugation site-specific labeling chemoselective ligation

N-Mal-N-bis(PEG2-amine) Applications


PROTAC Library with Short PEG2 Linkers

Based on the finding that PROTACs with PEG2 linkers exhibit complete protein biosynthesis blockade distinct from longer PEG linkers [1], N-Mal-N-bis(PEG2-amine) is indicated for constructing PROTAC libraries aimed at achieving maximal degradation efficiency or exploring neosubstrate degradation mechanisms. The short PEG2 spacer may promote a ternary complex geometry that favors efficient ubiquitination and degradation of certain targets, making it a strategic choice for initial linker-length optimization campaigns.

Branched PROTAC and Dual-Ligand Conjugate Synthesis

The bis-amine architecture of N-Mal-N-bis(PEG2-amine) enables attachment of two distinct carboxylic acid- or NHS ester-bearing moieties—for example, two different E3 ligase ligands (e.g., CRBN and VHL) or an E3 ligand plus a fluorescent tag—within a single linker molecule [1]. This scenario is particularly valuable for constructing PROTACs with enhanced degradation potency through multivalent E3 recruitment, or for generating probe molecules that simultaneously report on cellular localization and degradation activity.

PROTAC Lead Optimization via MW and Lipophilicity Control

With a molecular weight of 430.5 Da and a LogP of -3.6, N-Mal-N-bis(PEG2-amine) offers a 41% lower mass than its PEG4 analog [1]. This makes it a preferred linker when overall PROTAC molecular weight must remain below 800 Da for oral bioavailability considerations, or when the warhead-E3 ligand combination already imparts sufficient hydrophilicity. The less negative LogP (compared to longer PEG analogs) may also improve passive membrane permeability, a key determinant of cellular degradation efficiency.

Site-Specific Thiol Conjugation and Amine Labeling

The orthogonal reactivity of the maleimide group (thiol-selective at pH 6.5–7.5) and the two terminal amines (amine-reactive at pH 7–9) allows sequential, site-specific modification of thiol-bearing proteins, antibodies, or peptides [1]. For example, a cysteine-engineered antibody can be first conjugated via maleimide-thiol chemistry, followed by attachment of two payload molecules (e.g., drugs, fluorophores, or biotin) via the amine handles. This scenario is relevant for generating antibody-drug conjugates (ADCs) or homogeneous immunoassay reagents with defined stoichiometry.

Technical Documentation Hub

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